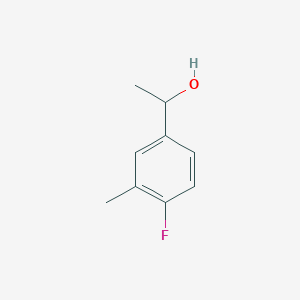

1-(4-Fluoro-3-methylphenyl)ethanol

Description

Contextualization within Fluorinated Aromatic Compounds

The introduction of fluorine into aromatic systems has a rich history, though early synthetic efforts were hampered by the reactivity of fluorine and the scarcity of effective fluorinating agents. numberanalytics.com However, advancements in organofluorine chemistry have led to the development of novel reagents and methods, making the synthesis of these compounds more efficient and accessible. numberanalytics.comnumberanalytics.com These advancements include transition metal-catalyzed fluorination and photocatalytic methods. numberanalytics.comnumberanalytics.com

Significance of the 4-Fluoro-3-methylphenyl Moiety in Organic Synthesis and Medicinal Chemistry

The 4-fluoro-3-methylphenyl group is a valuable structural motif in both organic synthesis and medicinal chemistry. The strategic placement of the fluorine atom and the methyl group on the phenyl ring allows for the fine-tuning of a molecule's properties.

In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance the therapeutic potential of drug candidates. tandfonline.comnih.gov Fluorine can improve a drug's metabolic stability, bioavailability, and binding affinity to its target. tandfonline.comresearchgate.netnih.gov For instance, fluorination can block sites susceptible to metabolic attack, thereby prolonging the drug's action. tandfonline.com The electronegativity of fluorine can also alter the acidity (pKa) of nearby functional groups, which can be crucial for a drug's absorption and distribution in the body. nih.govnih.gov The 4-fluoro-3-methylphenyl moiety, specifically, has been explored in the development of various therapeutic agents.

In organic synthesis, this moiety serves as a versatile building block. The presence of the fluorine atom can influence the reactivity of the aromatic ring, directing further chemical transformations. The methyl group provides an additional site for functionalization, allowing for the creation of a diverse range of more complex molecules.

Overview of Current Research Trajectories for the Compound and its Analogues

Current research involving 1-(4-fluoro-3-methylphenyl)ethanol and its analogues is focused on several key areas. A primary trajectory is the development of more efficient and selective synthetic methods. This includes the exploration of biocatalysis, such as the use of lipases for dynamic kinetic resolution, to produce specific enantiomers of the compound.

Another significant area of research is the investigation of the biological activities of compounds containing the 4-fluoro-3-methylphenyl moiety. Scientists are actively exploring the structure-activity relationships of these compounds to design new and more effective therapeutic agents. evitachem.com This includes synthesizing and testing analogues with modifications to the core structure to understand how these changes affect their biological targets.

Furthermore, research is ongoing to expand the applications of fluorinated aromatic compounds in materials science. The unique electronic properties conferred by fluorine make these compounds candidates for the development of advanced materials with specific optical or electronic characteristics. numberanalytics.comresearchgate.net The development of sustainable and environmentally friendly fluorination techniques is also a critical area of focus, aiming to reduce the environmental impact of producing these valuable compounds. numberanalytics.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | C₉H₁₁FO | 154.18 cymitquimica.com | Building block in organic synthesis. bldpharm.com |

| 1-(4-Fluoro-2-methylphenyl)ethanol | C₉H₁₁FO | 154.18 | Intermediate in pharmaceutical synthesis. evitachem.com |

| 1-(4-Fluorophenyl)ethanol | C₈H₉FO | 140.15 nih.gov | Used in medicinal chemistry research. evitachem.com |

| 1-(4-Methylphenyl)ethanol | C₉H₁₂O | 136.19 | Found in essential oils. chemicalbook.com |

| 4-Fluoro-3-methylphenol | C₇H₇FO | 126.13 sigmaaldrich.com | Building block for chemical synthesis. sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRXLNXWGOFJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Synthesis of 1-(4-Fluoro-3-methylphenyl)ethan-1-one as a Precursor

The most common pathway to 1-(4-fluoro-3-methylphenyl)ethanol begins with the synthesis of its corresponding ketone, 1-(4-fluoro-3-methylphenyl)ethan-1-one. chemicalbook.com This precursor is a crucial building block in various organic syntheses.

A prevalent method for synthesizing this ketone is the Friedel-Crafts acylation . This reaction involves treating 4-fluoro-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically conducted at room temperature or with slight heating and is known for its high yields, often exceeding 80%.

Alternative, though less detailed in readily available literature, synthetic routes include the oxidation-reduction reaction of 4-fluoro-3-methyl benzoic acid with an ethyl ketone and the hydrogenation of 3-methyl benzophenone (B1666685) in the presence of hydrogen iodide and hydrofluoric acid.

Direct Synthetic Routes to this compound

Once the precursor ketone is obtained, the most direct route to this compound is through the reduction of the ethanone (B97240) group . This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. These reagents effectively convert the carbonyl group of the ketone into a secondary alcohol.

Catalytic Approaches in Compound Synthesis

Catalytic methods offer more efficient and selective pathways for the synthesis of this compound, with a strong emphasis on producing specific stereoisomers (enantiomers), which is often crucial for biological activity.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a powerful tool for asymmetric synthesis. For the reduction of aryl ketones like 1-(4-fluoro-3-methylphenyl)ethan-1-one, diphosphine-ruthenium diamine complexes have shown exceptional activity. evitachem.com For instance, the precatalyst [(S)-Xylyl-PhanePhos-Ru-(R,R)-DPEN]Cl₂ with a tert-butoxide activator can achieve over 99% enantiomeric excess (ee) at 99% conversion, using isopropanol (B130326) as the solvent under mild hydrogen pressure. evitachem.com Another notable method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst. Using (S)-Me-CBS catalyst with a borane-dimethylsulfide complex can yield the (S)-enantiomer of the alcohol with high enantioselectivity. evitachem.com

Heterogeneous Catalysis (e.g., Biocatalysis, Green Catalysis)

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is increasingly favored for its ease of catalyst separation and recycling. elsevier.com

Biocatalysis , the use of enzymes or whole microorganisms, has emerged as a highly effective and environmentally friendly approach. nih.gov Lipases are commonly employed for the kinetic resolution of racemic this compound. google.com In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can achieve very high yields and enantiomeric excess of the desired product. google.com

Furthermore, alcohol dehydrogenases (ADHs) are used for the stereoselective reduction of the precursor ketone. For example, (R)-selective ADHs can produce the (R)-enantiomer of the alcohol, while (S)-selective ADHs yield the (S)-enantiomer. nih.gov Combining a peroxygenase to oxidize a racemic alcohol to the ketone, followed by the use of a stereoselective ADH, allows for the deracemization of the alcohol to a single enantiomer. nih.govresearchgate.net

Green Chemistry Principles and Sustainable Synthesis Methodologies

The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly being applied to the synthesis of this compound. mlsu.ac.in

Key strategies include:

Use of Biocatalysts : As mentioned above, enzymes operate under mild conditions (temperature and pressure) and in aqueous media, reducing energy consumption and the need for volatile organic solvents. nih.gov

Solvent Replacement : The use of greener solvents is a major focus. Natural Deep Eutectic Solvents (NADES), such as those based on choline (B1196258) chloride and trehalose, have been shown to be effective and biocompatible reaction media for whole-cell bioreductions, increasing substrate loading and reducing cell lysis. evitachem.com

Catalyst Reusability : The use of heterogeneous catalysts, including immobilized enzymes and solid-supported metal catalysts, allows for easy recovery and reuse, which is both economically and environmentally beneficial. google.com

Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Synthetic Strategies for Derivatives and Analogues

The core structure of this compound can be modified to create a variety of derivatives and analogues, which is important for drug discovery and materials science.

Strategies for creating derivatives include:

Esterification : The hydroxyl group of the alcohol can react with carboxylic acids or their derivatives to form esters. evitachem.com

Oxidation : The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-fluoro-3-methylphenyl)ethan-1-one, using various oxidizing agents.

Substitution on the Aromatic Ring : The fluorine atom on the phenyl ring can potentially be substituted by other nucleophiles under specific reaction conditions, although this is generally a challenging transformation.

Synthesis of Analogues : By starting with different substituted aromatic precursors, a wide range of analogues can be synthesized using the same fundamental synthetic routes. For example, using different fluorinated or methylated benzene (B151609) derivatives in the initial Friedel-Crafts acylation would lead to a variety of structurally related alcohols. The development of synthetic strategies for fluorinated liquid crystal derivatives from perbromofluoroaromatic systems highlights the modularity of these synthetic approaches. researchgate.net

Condensation Reactions (e.g., Claisen-Schmidt Condensation)

Condensation reactions are fundamental in carbon-carbon bond formation. The Claisen-Schmidt condensation, a type of crossed-aldol condensation, involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction proceeds under basic conditions, where a hydroxide (B78521) ion deprotonates the enolizable carbonyl compound to form a nucleophilic enolate. magritek.com This enolate then attacks the electrophilic carbonyl carbon of the aromatic partner, leading to a β-hydroxy ketone, which often dehydrates to yield a conjugated enone (a chalcone). magritek.commagritek.com

While no direct synthesis of this compound uses this method, the Claisen-Schmidt condensation provides a viable pathway to related intermediates. For instance, a reaction between 4-fluoro-3-methylbenzaldehyde (B1349321) and a ketone like acetone (B3395972) would form an unsaturated ketone. This intermediate could then, through subsequent reduction steps, be converted to a saturated alcohol structure. The reaction requires at least one equivalent of a base, as the final deprotonation step drives the reaction to completion. masterorganicchemistry.comlibretexts.org

Halogenation Reactions (e.g., Bromination)

Halogenation, particularly electrophilic aromatic bromination, is a crucial method for synthesizing aryl bromides, which are valuable intermediates in the production of various chemicals. mdpi.com The regioselectivity of such reactions is a primary focus, with various reagents and conditions developed to control the position of bromination. mdpi.com

For precursors to this compound, bromination can be achieved using reagents like N-bromosuccinimide (NBS), often in a suitable solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov The directing effects of the existing substituents on the aromatic ring (the activating methyl group and the deactivating but ortho-, para-directing fluorine atom) would guide the position of the incoming bromine atom. For example, bromination of a precursor could be a key step in a longer synthetic route to introduce functionality or to block a specific position on the aromatic ring before subsequent reactions. nih.gov The reaction conditions, such as temperature and the choice of brominating agent, can be fine-tuned to achieve high yields and selectivity. mdpi.com

Reduction Methodologies

The most direct and common method for synthesizing this compound is through the reduction of its corresponding ketone, 1-(4-Fluoro-3-methylphenyl)ethanone. This transformation involves the conversion of a carbonyl group (ketone) into a secondary alcohol.

This reduction can be efficiently carried out using standard reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) is a mild and selective reagent for this purpose. A more potent reducing agent, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), can also be used, followed by an aqueous workup to yield the alcohol.

| Reaction Type | Starting Material | Reagent(s) | Solvent | Product |

| Ketone Reduction | 1-(4-Fluoro-3-methylphenyl)ethanone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound |

| Ketone Reduction | 1-(4-Fluoro-3-methylphenyl)ethanone | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | This compound |

This table summarizes common reduction methodologies for the synthesis of this compound.

Propargylation and Allenylation Protocols

Propargylation reactions are a powerful tool for synthesizing homopropargylic alcohols, which are valuable synthetic building blocks. nih.gov These reactions typically involve the nucleophilic addition of a propargyl organometallic reagent to a carbonyl compound. nih.gov

In the context of this compound, its ketone precursor, 1-(4-Fluoro-3-methylphenyl)ethanone, could serve as the electrophile. Reaction with a propargylating agent, such as propargyl bromide in the presence of a metal like zinc (Barbier-type reaction) or a pre-formed propargyl Grignard reagent, would lead to the formation of a tertiary homopropargylic alcohol. nih.gov

Relatedly, allenylation protocols can be used to synthesize allenes. The Myers allene (B1206475) synthesis, for example, converts propargyl alcohols into allenes via a sulfonylhydrazine intermediate. wikipedia.org This suggests that a propargylic alcohol derived from 1-(4-Fluoro-3-methylphenyl)ethanone could be a substrate for further transformation into a corresponding allene structure. wikipedia.org

Multi-step Synthetic Pathways

The industrial and laboratory synthesis of this compound typically involves a multi-step pathway, which combines several of the aforementioned reaction types. libretexts.org A common and efficient route begins with a substituted benzene derivative and proceeds through the key ketone intermediate.

A plausible pathway starts with 2-fluorotoluene (B1218778). The critical step is the introduction of the acetyl group via a Friedel-Crafts acylation reaction. This involves reacting 2-fluorotoluene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-(4-Fluoro-3-methylphenyl)ethanone. chemicalbook.com The final step is the reduction of this ketone, as detailed in the reduction methodologies section, to yield the target alcohol, this compound.

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reaction Type |

| 1 | 2-Fluorotoluene | Acetyl chloride (CH₃COCl), Aluminum chloride (AlCl₃) | 1-(4-Fluoro-3-methylphenyl)ethanone | Friedel-Crafts Acylation |

| 2 | 1-(4-Fluoro-3-methylphenyl)ethanone | Sodium Borohydride (NaBH₄) in Methanol | This compound | Ketone Reduction |

This table outlines a common multi-step synthetic pathway for this compound. chemicalbook.com

Chemical Reactivity and Transformation Mechanisms

Reaction Mechanisms Governing Derivatization

The derivatization of 1-(4-fluoro-3-methylphenyl)ethanol primarily involves reactions of its secondary alcohol functional group. These transformations typically proceed through mechanisms that activate the hydroxyl group or involve its nucleophilic character.

One of the most fundamental reactions is the oxidation of the secondary alcohol to its corresponding ketone, 1-(4-fluoro-3-methylphenyl)ethanone. This transformation is central to its synthetic utility, as the alcohol is often prepared via the reduction of this ketone using agents like sodium borohydride (B1222165) or lithium aluminum hydride. The oxidation can be achieved with a wide array of reagents, such as chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidations. The mechanism generally involves the formation of an intermediate, such as a chromate (B82759) ester, followed by an E2-type elimination of a proton from the carbinol carbon, which is the rate-determining step. stmarys-ca.edu

Esterification is another key derivatization. In the Fischer-Speier esterification, the alcohol reacts with a carboxylic acid under acidic catalysis (e.g., concentrated H₂SO₄). nist.gov The mechanism involves protonation of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack from the alcohol's hydroxyl group. Subsequent proton transfers and elimination of a water molecule yield the ester. matrix-fine-chemicals.com Alternatively, for a faster and irreversible reaction, the alcohol can be treated with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine) to neutralize the HCl or carboxylic acid byproduct. nist.gov

Etherification , such as the Williamson ether synthesis, can also be employed. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form an ether. stenutz.eunih.gov The efficiency of this reaction is highest with primary alkyl halides. Given that the alcohol is secondary and benzylic, competing elimination reactions can occur, particularly if the alkyl halide is sterically hindered. stenutz.eu Research on related benzylic systems shows that direct etherification can also be catalyzed by iron complexes, which activate the alcohol towards nucleophilic attack by another alcohol molecule. nist.gov

Substituent Effects on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are significantly influenced by the electronic properties of the fluoro and methyl substituents on the phenyl ring. The para-fluoro group exerts a dual effect: a strong, electron-withdrawing inductive effect (-I) and a moderate, electron-donating resonance effect (+R). The meta-methyl group has a weak electron-donating inductive effect (+I).

Kinetic studies on the oxidation of substituted benzyl (B1604629) alcohols provide insight into these competing effects. The rate of oxidation is generally accelerated by electron-donating groups and retarded by electron-withdrawing groups. libretexts.org This suggests that the transition state has significant carbocation character. For this compound, the deactivating -I effect of fluorine likely dominates over its +R effect and the weak +I effect of the methyl group, leading to a slower reaction rate compared to unsubstituted benzyl alcohol.

| Substituent (X) in X-C₆H₄CH(OH)CH₃ | Relative Rate (k/k₀) | Dominant Electronic Effect |

|---|---|---|

| p-OCH₃ | >10 | Strong +R |

| p-CH₃ | ~2.5 | +I, Hyperconjugation |

| H | 1.0 | Reference |

| p-F | ~0.7 | Strong -I, Moderate +R |

| p-Cl | ~0.6 | Strong -I, Weak +R |

| m-NO₂ | <0.1 | Strong -I, -R |

Data is representative and compiled from kinetic studies on analogous substituted benzylic alcohols to illustrate electronic trends. libretexts.orgsigmaaldrich.com

In contrast, for reactions where the benzylic carbon becomes electron-rich or develops partial negative charge in the transition state, the electron-withdrawing nature of the fluorine atom would be expected to accelerate the reaction.

Electrophilic Aromatic Substitution Patterns on the Fluorinated Phenyl Ring

In this compound, the two substituents are meta to each other. Their directing effects on an incoming electrophile (E⁺) are analyzed as follows:

The methyl group at C-3 directs ortho (to C-2 and C-4) and para (to C-6). The C-4 position is already occupied by fluorine.

The fluorine atom at C-4 directs ortho (to C-3 and C-5) and para (to C-1). The C-1 and C-3 positions are already substituted.

The positions activated for substitution are therefore C-2, C-5, and C-6. The directing effects reinforce each other most strongly at position 2 (ortho to methyl) and position 5 (ortho to fluorine). Position 6 is para to the methyl group but meta to the fluorine. Therefore, substitution is most likely to occur at positions 2 and 5. Steric hindrance from the adjacent methyl and 1-hydroxyethyl groups might slightly disfavor position 2. Nitration of the closely related 1-fluoro-2-methylbenzene yields primarily 1-fluoro-2-methyl-4-nitrobenzene, showing a preference for the position para to the methyl group and meta to the fluorine.

| Reaction | Electrophile | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-2-fluorotoluene | 5-Nitro-2-fluorotoluene |

| Bromination | Br⁺ | 4-Bromo-2-fluorotoluene | Not typically observed |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-2-fluorotoluene | Steric hindrance often prevents reaction |

Based on established directing effects and data for 2-fluorotoluene (B1218778).

Nucleophilic Reactivity of the Hydroxyl Group

The hydroxyl group of this compound can act as a nucleophile, although it is a relatively weak one. Its nucleophilicity is enhanced by deprotonation to form the corresponding alkoxide. The primary route to leverage its nucleophilic character is through reactions that first convert the -OH into a better leaving group.

For Sₙ1-type reactions, protonation of the hydroxyl group by a strong acid creates a good leaving group, water. The subsequent departure of water generates a secondary benzylic carbocation. This carbocation is stabilized by resonance with the phenyl ring, although this stabilization is somewhat diminished by the electron-withdrawing fluorine atom. The carbocation can then be attacked by a nucleophile.

For Sₙ2-type reactions, direct displacement of the -OH group is not feasible as hydroxide (B78521) is a poor leaving group. Therefore, the hydroxyl group is typically converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. These sulfonate groups are excellent leaving groups, readily displaced by a wide range of nucleophiles. This two-step sequence allows for the synthesis of a variety of derivatives where the hydroxyl group is replaced with retention or inversion of stereochemistry, depending on the specific Sₙ2 mechanism.

Rearrangement Reactions

Rearrangement reactions in this compound would typically proceed through a carbocation intermediate, such as that formed during an Sₙ1 reaction or E1 elimination. The most common type of rearrangement under these conditions is a Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydride, alkyl, or aryl group to form a more stable carbocation.

Upon protonation and loss of water, this compound forms a secondary benzylic carbocation. This carbocation is already relatively stable due to resonance delocalization of the positive charge into the aromatic ring. A 1,2-hydride shift from the adjacent methyl group would lead to a primary carbocation, which is significantly less stable. Therefore, this type of shift is highly unlikely.

A rearrangement would only be favorable if it could generate a more stable carbocation. Given the structure, a simple 1,2-shift of a hydride or alkyl group does not lead to a more stabilized carbocation. More complex skeletal rearrangements are possible under harsh conditions but are not common for this type of structure. Therefore, this compound is generally expected to be stable with respect to simple Wagner-Meerwein rearrangements under typical reaction conditions that generate a carbocation at the benzylic position.

Structural Diversity: Synthesis and Characterization of Derivatives and Analogues

Chalcone (B49325) Derivatives Featuring the 4-Fluoro-3-methylphenyl Moiety

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are valuable precursors in the synthesis of flavonoids and other heterocyclic compounds. researchgate.netresearchgate.netrasayanjournal.co.in The synthesis of chalcone derivatives incorporating the 4-fluoro-3-methylphenyl group is commonly achieved through the Claisen-Schmidt condensation reaction. rasayanjournal.co.inipindexing.comresearchgate.net This reaction involves the base-catalyzed condensation of 4-fluoro-3-methylacetophenone with various substituted benzaldehydes. researchgate.netrasayanjournal.co.inipindexing.comresearchgate.net

The reaction conditions, such as the choice of solvent and base, can significantly influence the reaction outcome. For instance, the use of methanol (B129727) as a solvent in the presence of a strong base like potassium hydroxide (B78521) can lead to nucleophilic aromatic substitution (SNAr) reactions, particularly with di- and tri-fluorine-substituted benzaldehydes, resulting in the formation of methoxy-substituted chalcone derivatives. acgpubs.org To avoid this, tetrahydrofuran (B95107) (THF) can be employed as a solvent to selectively yield the desired fluorine-substituted chalcones. acgpubs.org Sonochemical methods have also been explored, demonstrating a significant reduction in reaction time and increased crystallinity of the product compared to conventional methods. researchgate.netbohrium.com

The synthesized chalcones are characterized using various spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm their structural integrity. researchgate.netipindexing.com

Pyrrolidine-Containing Analogues

The pyrrolidine (B122466) ring is a prevalent core structure in many biologically active molecules. osaka-u.ac.jpnih.govwikipedia.org The synthesis of pyrrolidine-containing analogues can be achieved through various methods, including the ring contraction of pyridines. osaka-u.ac.jpnih.gov A photo-promoted ring contraction of pyridines with silylborane has been reported to yield pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov This method offers broad substrate scope and high functional group compatibility. osaka-u.ac.jpnih.gov

Another approach involves the stereoselective synthesis from acyclic precursors. nih.gov For instance, the cyclization of certain amino alcohols can lead to the formation of the pyrrolidine skeleton. nih.gov The synthesis of pyrrolidine-containing drugs often starts from cyclic precursors like proline and its derivatives. nih.gov

Pyrimidinyl Derivatives

Pyrimidines, six-membered heterocyclic compounds with two nitrogen atoms, are of significant interest due to their presence in nucleic acids and various biologically active compounds. derpharmachemica.comoaji.netderpharmachemica.com Chalcones serve as key intermediates for the synthesis of pyrimidine (B1678525) derivatives. derpharmachemica.comoaji.netderpharmachemica.com

The cyclization of chalcones with reagents like urea (B33335), thiourea, or guanidine (B92328) hydrochloride in the presence of a base such as potassium hydroxide or potassium-butoxide in an alcoholic solvent yields pyrimidine derivatives. derpharmachemica.comoaji.netderpharmachemica.com The reaction involves the condensation of the α,β-unsaturated ketone of the chalcone with the amine groups of the reagent. The resulting pyrimidine derivatives can be characterized by spectroscopic methods such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry. derpharmachemica.com

Triazole-Based Compounds

The 1,2,3-triazole ring is a prominent pharmacophore that can be efficiently synthesized via 'click' chemistry, specifically through copper- or ruthenium-catalyzed azide-alkyne cycloaddition reactions. nih.gov Chalcone derivatives can be functionalized to incorporate a triazole moiety.

One synthetic strategy involves a three-step reaction sequence starting from an aromatic ketone. nih.gov This includes an aldol (B89426) condensation to form a hydroxychalcone, followed by propargylation of the hydroxyl group, and finally, a copper-mediated azide-alkyne cyclization to yield the triazole-bonded chalcone. nih.gov The structures of these compounds are confirmed by IR, NMR, and High-Resolution Mass Spectrometry (HRMS). nih.gov Another approach involves the synthesis of chalcone azides, which then undergo cycloaddition reactions to form triazole-chalcones. researchgate.net

Synthetic Cathinone (B1664624) Analogues (e.g., 4F-3-methyl-α-PVP)

Synthetic cathinones are a class of psychoactive substances, and analogues featuring the 4-fluoro-3-methylphenyl group, such as 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4F-3-methyl-α-PVP), have been identified. mdpi.comnih.gov The synthesis of such pyrovalerone analogues typically starts from an appropriately substituted arylnitrile or through a Friedel-Crafts acylation to produce the corresponding ketone. acs.org This ketone is then α-brominated, followed by reaction with the desired amine (in this case, pyrrolidine) to yield the final cathinone derivative, which is often isolated as a hydrochloride salt. acs.org

The characterization of these compounds is crucial for forensic and toxicological purposes and is achieved through a combination of analytical techniques including electrospray ionization mass spectrometry (ESI-MS), high-resolution mass spectrometry (HRMS), gas chromatography-mass spectrometry (GC-MS), infrared spectroscopy (IR), X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov

Sulfonyl-Functionalized Derivatives (e.g., Indoline (B122111), Piperidinol)

The introduction of a sulfonyl group into heterocyclic structures like indoline and piperidinol can lead to novel derivatives. The synthesis of heterocyclic sulfonamides is most commonly achieved by reacting an amine with a sulfonyl chloride. acs.org This necessitates efficient methods for preparing the required sulfonyl chlorides. acs.org

One approach involves the synthesis of a sulfur-functionalized precursor which can then be oxidized to the sulfonyl chloride under mild conditions. acs.org For instance, a functionalized pyrazole (B372694) can be synthesized and then oxidized using N-chlorosuccinimide and HCl to form the corresponding sulfonyl chloride. acs.org Alternatively, sulfonyl indoles can serve as stable precursors for reactive indolenine intermediates, which can then react with various nucleophiles. nih.gov The synthesis of N-substituted indoline derivatives of sultams has also been reported, involving multiple steps starting from benzaldehyde (B42025) and an amino acid ester. derpharmachemica.com

Imidazole-Based Structures

The imidazole (B134444) ring is a key component of many biologically active molecules. orgsyn.orgacs.orgjetir.org A widely used method for the synthesis of 2,4-disubstituted imidazoles is the condensation of α-haloketones with amidines. orgsyn.orgacs.orgjetir.org An optimized process involves adding a solution of the α-bromo ketone in THF to the amidine in aqueous THF in the presence of potassium bicarbonate. orgsyn.orgacs.org This method provides good to excellent yields and avoids the use of more toxic solvents like chloroform. orgsyn.orgacs.org

Another synthetic route involves the reaction of α-haloketones with N-heterocyclic compounds, leading to quaternization and subsequent cycloaddition reactions to form fused imidazole derivatives. nih.gov

| Derivative Class | Key Synthetic Method | Starting Materials | Characterization Techniques |

| Chalcones | Claisen-Schmidt Condensation rasayanjournal.co.inipindexing.com | 4-Fluoro-3-methylacetophenone, Substituted Benzaldehydes researchgate.netipindexing.com | IR, NMR researchgate.net |

| Pyrrolidines | Photo-promoted Ring Contraction osaka-u.ac.jpnih.gov | Pyridines, Silylborane osaka-u.ac.jpnih.gov | NMR osaka-u.ac.jp |

| Pyrimidines | Cyclization of Chalcones derpharmachemica.comoaji.netderpharmachemica.com | Chalcones, Urea/Thiourea/Guanidine derpharmachemica.comoaji.net | UV, IR, NMR, Mass Spectrometry derpharmachemica.com |

| Triazoles | Copper-catalyzed Azide-Alkyne Cycloaddition nih.govnih.gov | Propargylated Chalcones, Azides nih.gov | IR, NMR, HRMS nih.gov |

| Synthetic Cathinones | α-Bromination and Amination acs.org | Substituted Ketones, Amines acs.org | MS, HRMS, GC-MS, IR, NMR, X-ray mdpi.comnih.gov |

| Sulfonyl Derivatives | Oxidation of Thioethers acs.org | Sulfur-functionalized Heterocycles acs.org | Not explicitly detailed in provided context |

| Imidazoles | Condensation of α-Haloketones and Amidines orgsyn.orgacs.org | α-Haloketones, Amidines orgsyn.orgacs.org | HPLC acs.org |

Pyrazoline Derivativesrjptonline.org

Pyrazoline, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry. nih.govijrar.org The synthesis of pyrazoline derivatives from 1-(4-fluoro-3-methylphenyl)ethanol typically proceeds through an intermediate chalcone.

The synthesis is a two-step process. The first step involves the preparation of chalcone intermediates, specifically (E)-1-(4-fluoro-3-methylphenyl)-3-(substituted aryl)prop-2-en-1-one, from 4-fluoro-3-methyl acetophenone (B1666503). mdpi.com This reaction is a Claisen-Schmidt condensation where the acetophenone reacts with various substituted aromatic aldehydes in the presence of a catalyst like lithium hydroxide in ethanol (B145695). mdpi.com

In the second step, these chalcone derivatives are condensed with phenylhydrazine (B124118) in glacial acetic acid. mdpi.com The mixture is refluxed for several hours. After the reaction is complete, the product is isolated by adding crushed ice to the residue, which causes the pyrazoline derivative to precipitate. mdpi.com The crude product is then filtered and recrystallized to yield the pure 3-(4-fluoro-3-methylphenyl)-1-phenyl-5-(substituted aryl)-4,5-dihydro-1H-pyrazole. mdpi.com

The characterization of these newly synthesized pyrazoline derivatives is accomplished using various spectroscopic techniques. nih.gov Fourier-transform infrared (FT-IR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), mass spectroscopy, and elemental analysis are routinely used to confirm the structures of the synthesized compounds. mdpi.com For example, the characterization of 2a: 3-(4-fluoro-3-methylphenyl)-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole, revealed specific spectral data confirming its structure. mdpi.com

Table 1: Spectroscopic Data for a Representative Pyrazoline Derivative

| Compound | Appearance | Yield (%) | Melting Point (°C) | FT-IR (KBr) cm⁻¹ |

|---|---|---|---|---|

| 2a: 3-(4-fluoro-3-methylphenyl)-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | Greenish crystals | 73 | 125 – 127 | 1094 (C-F), 2923 (C-CH₃ Str), 1594 (C=N), 1492 (CH₂ bend), 3667 (Ar-CH) |

Data sourced from IJRAR.org mdpi.com

Urea-Based Scaffoldsnih.gov

Urea-based scaffolds are another important class of compounds in drug discovery, with the urea functionality playing a key role in establishing hydrogen bonding interactions. nih.govmdpi.com The synthesis of urea derivatives can be achieved through several methodologies, most of which involve the reaction of an amine with an isocyanate or a phosgene (B1210022) equivalent.

To prepare urea-based scaffolds from this compound, the alcohol functionality would first need to be converted into an amine. While direct synthesis is not detailed in the provided context, a plausible route would involve oxidation of the alcohol to the corresponding ketone (4-fluoro-3-methylacetophenone), followed by reductive amination to yield the primary amine. This amine can then serve as the key intermediate for urea synthesis.

The most traditional method for forming the urea linkage is the reaction of an amine with phosgene to generate an isocyanate intermediate. This isocyanate can then react with another amine to form the desired unsymmetrical urea derivative. However, due to the high toxicity of phosgene, safer alternatives are widely used. N,N'-Carbonyldiimidazole (CDI) is a common substitute; it is a crystalline solid that reacts with amines to form ureas without producing hazardous byproducts. Another approach involves treating an amine with triphosgene (B27547) in the presence of a base, followed by the addition of a second amine to the in situ generated isocyanate.

A general experimental procedure involves dissolving the primary aniline (B41778) derivative in a dry solvent like tetrahydrofuran (THF) under an inert atmosphere. nih.gov A base, such as triethylamine (B128534) (Et₃N), is added, followed by a carbamate (B1207046) or isocyanate. The resulting mixture is stirred, sometimes with heating, until the reaction is complete as monitored by thin-layer chromatography (TLC). nih.gov

The characterization of these urea-based scaffolds is typically performed using ¹H and ¹³C NMR spectroscopy to confirm the structure and purity of the final products. nih.gov

Table 2: Common Reagents for the Synthesis of Urea Derivatives

| Reagent Type | Examples | Role in Synthesis | Reference |

|---|---|---|---|

| Phosgene Equivalents | Phosgene, Triphosgene, N,N'-Carbonyldiimidazole (CDI) | Reacts with amines to form an isocyanate or an activated carbamate intermediate. | |

| Amines | Primary and secondary amines/anilines | Acts as a nucleophile to react with the isocyanate or activated intermediate. | nih.gov |

| Base | Triethylamine (Et₃N) | Used to facilitate the reaction, often by neutralizing acids formed during the reaction. | nih.gov |

Information compiled from multiple sources.

Stereochemistry and Enantioselective Synthesis

Chiral Properties of 1-(4-Fluoro-3-methylphenyl)ethanol and its Analogues

This compound possesses a single stereocenter at the carbon atom bearing the hydroxyl group. Consequently, it exists as a pair of enantiomers, the (R)- and (S)-forms. These enantiomers are non-superimposable mirror images of each other and, while they share the same physical properties such as boiling point and density in an achiral environment, they can exhibit distinct biological activities and interactions with other chiral molecules.

The specific optical rotation values for the enantiomers of this compound are not widely reported in publicly available literature. However, for the closely related analog, (R)-1-(4-fluorophenyl)ethanol, a specific rotation value has been documented, providing an indication of the chiroptical properties that can be expected for this class of compounds. nih.gov The introduction of a methyl group at the 3-position of the phenyl ring in this compound will influence the electronic environment and steric bulk around the chiral center, which in turn would be expected to alter the magnitude and possibly the sign of the optical rotation compared to its unmethylated analog.

Table 1: Chiral and Physical Properties of this compound and a Key Analog

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Chirality | Specific Optical Rotation |

| This compound | C₉H₁₁FO | 154.18 | Chiral (R/S) | Data not available |

| (R)-1-(4-Fluorophenyl)ethanol | C₈H₉FO | 140.15 | Chiral (R) | Available data for reference nih.gov |

Note: Specific optical rotation is a key indicator of enantiomeric purity. The lack of publicly available data for the target compound highlights an area for further research.

Methods for Enantiomeric Separation and Resolution

The separation of the racemic mixture of this compound into its individual enantiomers is a crucial step for investigating their distinct properties. Two primary methods for achieving this are chiral chromatography and kinetic resolution.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed for the resolution of a wide range of chiral compounds, including aromatic alcohols. While a specific HPLC method for this compound is not detailed in the literature, methods developed for analogous compounds can serve as a starting point for method development.

Kinetic Resolution: This method utilizes a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic mixture. Enzymatic kinetic resolution, particularly using lipases, is a highly effective and environmentally benign approach for resolving chiral alcohols. jocpr.com Lipases can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. nih.govnih.gov For instance, the kinetic resolution of racemic 1-(4-(trifluoromethyl)phenyl)ethanol has been successfully achieved with high enantioselectivity using Pseudomonas cepacia lipase. researchgate.netdntb.gov.ua This suggests that a similar lipase-catalyzed approach could be highly effective for resolving the enantiomers of this compound.

Asymmetric Synthesis Approaches for Chiral Analogues

The direct synthesis of a single enantiomer of this compound, known as asymmetric synthesis, is often more efficient than resolving a racemic mixture. A common strategy for this is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-fluoro-3-methylphenyl)ethanone.

This transformation can be achieved using various chiral catalysts and reagents:

Enzymatic Reduction: Whole-cell biocatalysts or isolated enzymes like alcohol dehydrogenases can reduce ketones to alcohols with high enantioselectivity.

Chiral Metal Catalysts: Transition metal complexes with chiral ligands are effective catalysts for asymmetric hydrogenation or transfer hydrogenation of ketones.

While specific protocols for the asymmetric synthesis of this compound are not readily found, the successful application of these methods to structurally similar ketones provides a strong precedent for their potential use.

Stereoselective Reactions and Configuration Control

Achieving a high degree of stereoselectivity is paramount in the synthesis of enantiomerically pure compounds. In the context of producing chiral this compound, the key is the stereoselective reduction of the precursor ketone. The choice of catalyst and reaction conditions plays a critical role in determining which enantiomer is preferentially formed.

For example, in lipase-catalyzed kinetic resolution, the enzyme's active site provides a chiral environment that favors the binding and subsequent reaction of one enantiomer over the other. The enantioselectivity of these reactions is often quantified by the enantiomeric ratio (E-value), with higher E-values indicating better separation.

Impact of Stereochemistry on Biological Activity and Chemical Properties

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. For chiral molecules like this compound, the two enantiomers can exhibit significantly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

While no specific studies on the biological activity of the individual enantiomers of this compound have been identified in the reviewed literature, it is a well-established principle in medicinal chemistry that the therapeutic efficacy often resides in one enantiomer, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the preparation of enantiomerically pure forms of this compound is a critical step in any investigation of its potential biological applications. The distinct chemical properties of the enantiomers, particularly their interactions with other chiral molecules, are the basis for their separation and are fundamental to their differential biological effects.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides information on the number and types of atoms, their connectivity, and their spatial relationships.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For 1-(4-Fluoro-3-methylphenyl)ethanol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine (CH) proton, the hydroxyl (OH) proton, and the two methyl (CH₃) groups. The chemical shifts (δ) are influenced by the electronic environment of each proton, and spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns.

The expected signals for this compound would include:

Aromatic Protons: Three signals in the aromatic region (typically δ 6.8-7.5 ppm). The proton adjacent to the fluorine atom would likely appear as a triplet or doublet of doublets due to coupling with the fluorine and the neighboring aromatic proton. The other two aromatic protons would also show doublet or doublet of doublets patterns based on their coupling with adjacent protons.

Methine Proton (-CHOH): A quartet in the region of δ 4.8-5.0 ppm, resulting from coupling with the three protons of the adjacent methyl group.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on solvent, concentration, and temperature. It may also couple with the methine proton.

Ethanol (B145695) Methyl Protons (-CH(OH)CH₃): A doublet around δ 1.4-1.6 ppm, caused by coupling to the single methine proton.

Aromatic Methyl Protons (-C₆H₃-CH₃): A singlet in the region of δ 2.2-2.4 ppm, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H | ~ 6.8 - 7.5 | Doublet / Doublet of Doublets | 3H |

| -CH (OH)CH₃ | ~ 4.8 - 5.0 | Quartet (q) | 1H |

| -CH(OH ) | Variable | Singlet (s, broad) | 1H |

| -CH(OH)CH₃ | ~ 1.4 - 1.6 | Doublet (d) | 3H |

| Ar-CH₃ | ~ 2.2 - 2.4 | Singlet (s) | 3H |

Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments in a molecule. Due to the molecular symmetry, this compound is expected to show nine distinct signals in its ¹³C NMR spectrum. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹JCF), resulting in a doublet.

The expected signals would be:

Aromatic Carbons: Six signals in the range of δ 115-165 ppm. The carbon directly attached to the fluorine atom (C4) would appear as a doublet with a large coupling constant and would be the most downfield due to the deshielding effect of fluorine. The other five aromatic carbons will also show signals in this region, with some potentially showing smaller C-F coupling constants (²JCF, ³JCF).

Carbinol Carbon (-CHOH): A signal around δ 70 ppm.

Ethanol Methyl Carbon (-CH(OH)CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

Aromatic Methyl Carbon (-C₆H₃-CH₃): A signal around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -OH | ~ 70 |

| C H₃ (Ethanol) | ~ 20 - 25 |

| Aromatic C -F | ~ 160 - 165 (doublet, ¹JCF) |

| Aromatic C -CH₃ | ~ 125 - 130 |

| Aromatic C -CH(OH) | ~ 140 - 145 |

| Other Aromatic C -H | ~ 115 - 130 |

| Aromatic C H₃ | ~ 15 - 20 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org Since ¹⁹F has 100% natural abundance and a spin of ½, it provides clear spectra. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for aryl fluorides typically appears in the range of -100 to -130 ppm relative to a CFCl₃ standard. colorado.edualfa-chemistry.com This signal would likely be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. researchgate.netyoutube.comscience.govemerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the methine proton and the protons of the adjacent methyl group, as well as couplings between adjacent aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. emerypharma.comcolumbia.edu It would be used to definitively assign each carbon signal by linking it to its attached, and previously assigned, proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.comcolumbia.edu It is invaluable for identifying quaternary carbons (those with no attached protons) and for piecing together the entire carbon skeleton by observing long-range H-C connectivities, such as the correlation between the aromatic methyl protons and the aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not available from the searched sources, the expected vibrational frequencies can be predicted.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch (sp³) | 2990 - 2850 | Medium |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Alcohol C-O | C-O Stretch | 1260 - 1050 | Strong |

| Aryl Fluoride | C-F Stretch | 1270 - 1200 | Strong |

The broad and strong absorption band for the O-H stretch is a definitive feature of an alcohol. The presence of both sp² (aromatic) and sp³ (aliphatic) C-H stretches would also be evident. The strong absorption from the C-F bond stretch is another key characteristic feature for this molecule. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its structure. For this compound, the Raman spectrum is characterized by vibrations of the substituted benzene (B151609) ring, the ethanol side chain, and the carbon-fluorine bond.

The key vibrational modes expected in the Raman spectrum arise from the different functional parts of the molecule. The benzene ring itself has characteristic "ring breathing" and C-C stretching vibrations. nih.govresearchgate.net The substitution pattern on the ring influences the exact position of these peaks. The presence of both a methyl group and a fluoro group, in addition to the ethanol side chain, results in a complex but highly specific spectrum.

Key expected Raman shifts for this compound would include:

C-H Stretching (Aromatic): Typically observed above 3000 cm⁻¹. researchgate.net

C-H Stretching (Aliphatic): The methyl and ethanol groups will show C-H stretching vibrations below 3000 cm⁻¹. researchgate.net

C-C Ring Stretching Modes: These occur in the 1400-1620 cm⁻¹ region. For substituted benzenes, multiple bands can be observed here. spectroscopyonline.com

C-F Stretching: The carbon-fluorine stretching vibration is a key indicator and is expected in a specific region of the spectrum.

Benzene Ring Breathing Mode: The position of this vibration is sensitive to the substitution pattern. For benzene, it is at 992 cm⁻¹. researchgate.net

C-H Wagging (Out-of-plane bending): The position of these bands, typically between 700 and 1000 cm⁻¹, is highly diagnostic of the substitution pattern on the benzene ring. spectroscopyonline.com

Table 1: Comparison of Characteristic Raman Shifts for Benzene and Expected Shifts for Substituted Aromatics

| Vibration Mode | Benzene (cm⁻¹) | Expected Range for this compound (cm⁻¹) |

|---|---|---|

| C-H Symmetrical Stretching | 3063 researchgate.net | ~3050 - 3100 |

| CCC Stretching | 1586 researchgate.net | ~1580 - 1615 |

| Benzene Ring Breathing | 992 researchgate.net | Shifted due to substitution |

| C-H Shear Vibration | 1177 researchgate.net | Shifted and coupled with other modes |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight and elemental composition of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the elemental formula of a compound from its exact mass. For this compound (molecular formula C₉H₁₁FO), the theoretical exact mass can be calculated with high precision. An HRMS instrument can measure this mass and differentiate it from other compounds that might have the same nominal mass but different elemental formulas. This is a critical step in the unambiguous identification of the compound.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁FO |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile compounds like this compound. In the mass spectrometer, the molecule undergoes fragmentation after ionization, creating a unique pattern of fragment ions.

The fragmentation pattern is a molecular fingerprint. For this compound, characteristic fragmentation would involve the loss of small groups. For the related compound 1-(4-fluorophenyl)ethanol, the most prominent peak (base peak) in its GC-MS spectrum is observed at an m/z of 125. nih.gov This likely corresponds to the loss of a methyl group (CH₃). Other significant fragments would result from the loss of water (H₂O) from the molecular ion or cleavage of the bond between the aromatic ring and the ethanol side chain.

Table 3: Expected Key Fragments in the GC-MS of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 136 | [M - H₂O]⁺ |

| 123 | [M - CH₃ - O]⁺ or [M - H₂O - CH]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is particularly useful for analyzing compounds containing chromophores, such as aromatic rings. The benzene ring in this compound is a chromophore that absorbs UV light.

Benzene itself exhibits three characteristic absorption bands at approximately 184 nm, 204 nm, and 256 nm. quimicaorganica.org These correspond to π → π* electronic transitions. When substituents are added to the benzene ring, these absorption bands can shift in wavelength (bathochromic or hypsochromic shift) and change in intensity. The presence of the fluoro, methyl, and hydroxyethyl (B10761427) groups on the benzene ring in this compound will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. quimicaorganica.org

Table 4: Characteristic UV Absorption Bands of Benzene

| Band | Wavelength (λmax) | Transition |

|---|---|---|

| Primary (α, p) | ~184 nm quimicaorganica.org | π → π* |

| Primary (α, p) | ~204 nm quimicaorganica.org | π → π* |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a premier technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed.

In this method, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Aromatic alcohols like this compound can be effectively separated using a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often in a gradient elution mode. nih.gov Detection is commonly achieved using a UV detector set to a wavelength where the aromatic ring shows strong absorbance. This technique is crucial for assessing the purity of the compound and for separating it from starting materials, byproducts, or isomers.

Table 5: Typical HPLC Parameters for the Analysis of Aromatic Alcohols

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 or C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture nih.gov |

| Elution Mode | Isocratic or Gradient |

| Detector | UV-Vis Detector (e.g., at 254 nm or 260 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used to separate components of a mixture, assess compound purity, and follow the progress of a chemical reaction. wisc.edu The separation is based on the differential partitioning of the analyte between a stationary phase, typically a solid adsorbent coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. orgchemboulder.com

For this compound, the stationary phase is commonly a thin layer of silica (B1680970) gel (SiO₂) on a glass or aluminum plate. wisc.edu The choice of the mobile phase, or eluent, is critical for achieving effective separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is often employed. The polarity of the solvent system is adjusted to control the movement of the compound up the plate. mit.edu

The position of the compound on the developed TLC plate is quantified by its Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. orgchemboulder.com

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rƒ value is characteristic of a compound in a specific solvent system and can be used for identification purposes when compared to a reference standard run on the same plate. Visualization of the spot for this compound, which is colorless, is typically achieved using a UV lamp, as the aromatic ring absorbs UV light and will appear as a dark spot on a fluorescent plate. orgchemboulder.com

Table 1: Hypothetical TLC Data for this compound

Click on the headers to sort the data.

| Analyte | Stationary Phase | Mobile Phase (v/v) | Rƒ Value | Visualization Method |

| This compound | Silica Gel | 30% Ethyl Acetate / 70% Hexane | 0.45 | UV Light (254 nm) |

| 4-Fluoro-3-methylacetophenone (Starting Material) | Silica Gel | 30% Ethyl Acetate / 70% Hexane | 0.60 | UV Light (254 nm) |

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a synthesized compound.

The molecular formula for this compound is C₉H₁₁FO. Based on the atomic masses of carbon (12.01 u), hydrogen (1.008 u), fluorine (19.00 u), and oxygen (16.00 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is 154.18 g/mol .

Table 2: Theoretical Elemental Composition of this compound

This table outlines the expected elemental percentages for the compound. Experimental results from an elemental analyzer would be expected to fall within a narrow margin (typically ±0.4%) of these theoretical values for a pure sample.

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 70.11 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.19 |

| Fluorine | F | 19.00 | 1 | 19.00 | 12.32 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.38 |

| Total | 154.18 | 100.00 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. XPS works by irradiating the sample surface with X-rays and analyzing the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material.

For the characterization of this compound, XPS provides valuable information about the different chemical environments of carbon, oxygen, and fluorine. The binding energy of a core electron is specific to the element and its oxidation state.

C 1s Spectrum: The high-resolution C 1s spectrum is expected to be deconvoluted into multiple peaks corresponding to the different types of carbon atoms in the molecule: C-C bonds in the aromatic ring, the C-H bonds of the methyl group, the C-O bond of the alcohol, and the C-F bond. The carbon atom bonded to the highly electronegative fluorine atom will exhibit a significant shift to a higher binding energy compared to the other carbon atoms.

O 1s Spectrum: The O 1s spectrum should show a primary peak corresponding to the hydroxyl (C-O-H) group.

F 1s Spectrum: The F 1s spectrum is expected to show a single, symmetrical peak characteristic of an organic C-F bond. thermofisher.com The presence of the F KLL Auger peak in the survey scan can serve as a confirmatory signal for fluorine. thermofisher.com

Table 3: Expected Core Level Binding Energies for this compound

This table presents the typical binding energy ranges for the functional groups present in the compound. Actual values can vary slightly based on the specific chemical environment and instrument calibration.

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-O | ~286.5 |

| C 1s | C-F | ~288-290 |

| O 1s | C-O-H | ~533.0 |

| F 1s | C-F | ~687-689 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed due to its favorable balance between accuracy and computational cost. DFT calculations can elucidate various properties of a molecule, including its geometry, energy, and the distribution of electrons. While DFT is a powerful tool for such analyses, specific published studies applying this method to 1-(4-Fluoro-3-methylphenyl)ethanol are not readily found in a survey of scientific literature.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small gap indicates that a molecule is more reactive and can be easily polarized. researchgate.net For many organic molecules, the HOMO-LUMO gap can be correlated with their reactivity and electronic transition properties. researchgate.netresearchgate.net

A comprehensive DFT study detailing the specific HOMO-LUMO energy values and the energy gap for this compound is not available in the reviewed literature. Such a study would provide valuable information on its electronic stability and reactivity profile.

Table 1: Hypothetical HOMO-LUMO Data for this compound (Note: The following table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Theoretical vibrational analysis, typically performed using DFT methods, calculates the frequencies of the fundamental modes of molecular vibration. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. By comparing theoretical and experimental spectra, researchers can confirm the molecular structure and assign specific vibrational modes to observed spectral bands. researchgate.netliverpool.ac.uk

The calculations can predict the stretching, bending, and torsional frequencies for all bonds within the molecule. For this compound, this would include characteristic frequencies for O-H, C-H, C-O, C-F, and aromatic C-C bond vibrations. However, specific computational studies providing a detailed vibrational frequency analysis for this compound are not present in the available scientific literature.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (Note: This table illustrates the typical output of a vibrational frequency calculation and is not based on actual data for this compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| Aliphatic C-H Stretch | Data not available | Data not available |

| C-O Stretch | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict the NMR chemical shifts (¹H and ¹³C) for a molecule. researchgate.net These theoretical predictions are valuable for assigning signals in experimental spectra and can be a powerful tool in confirming or proposing molecular structures.

The accuracy of these predictions depends on the level of theory, the basis set used, and often includes considerations for solvent effects. organicchemistrydata.org A theoretical NMR study of this compound would predict the chemical shifts for each unique hydrogen and carbon atom, aiding in the interpretation of its experimental NMR spectra. uni-muenchen.de Despite the utility of this method, published theoretical NMR chemical shift predictions specifically for this compound could not be located in the searched literature.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. wisc.edu NBO analysis provides detailed information about charge distribution, hybridization, and the stabilizing effects of electron delocalization (hyperconjugation) within a molecule. wisc.edu

This method quantifies the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The strength of these interactions, calculated via second-order perturbation theory, reveals the significance of delocalization effects on the molecule's stability. An NBO analysis of this compound would offer deep insights into its bonding patterns and intramolecular interactions. However, a specific NBO analysis for this compound has not been reported in the reviewed scientific literature.

Molecular Modeling and Simulation

Beyond static electronic properties, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules, such as their conformational landscapes.

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds in its ethyl alcohol side chain, multiple low-energy conformations can exist.

Computational methods can be used to perform a systematic search of the conformational space to identify stable conformers and determine their relative energies. This information is crucial for understanding how the molecule's shape influences its physical properties and interactions. The introduction of substituents, such as a fluorine atom, can significantly influence the conformational preferences of a molecule. uni-muenchen.de A detailed computational conformational analysis for this compound, identifying its most stable conformers and the energy barriers between them, is not currently available in the public scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP surface of this compound has been analyzed to identify its electrophilic and nucleophilic sites.

The analysis, often performed using Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), reveals distinct regions of electrostatic potential. The MEP map is color-coded, where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), prone to nucleophilic attack.

For this compound, the most negative potential is typically located around the oxygen atom of the hydroxyl group, making it a primary site for hydrogen bonding interactions. The fluorine atom also contributes to a region of negative potential. Conversely, the hydrogen atom of the hydroxyl group represents the most significant region of positive potential, acting as a hydrogen bond donor.

These findings are critical for understanding how the molecule might interact with biological receptors or other molecules.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method is extensively used in drug discovery to understand the interaction between a ligand and its target protein.

Studies on this compound have explored its potential as an inhibitor for various enzymes. For instance, its inhibitory activity against human monoamine oxidase (hMAO) enzymes, both A and B isoforms, has been investigated. These enzymes are significant targets in the treatment of neurological disorders.

The results from these docking studies are often presented as binding energy values, which indicate the stability of the complex.

Table 1: Molecular Docking Parameters for this compound with hMAO-B

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | Tyr398, Tyr435 |

| Hydrogen Bond Interactions | OH group with Tyr398 |

Dynamic Simulation Studies

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. These simulations can confirm the stability of the docked pose and reveal conformational changes that may occur upon binding.

MD simulations of the this compound-hMAO-B complex have been performed to assess the stability of the predicted binding mode. The simulations, typically run for nanoseconds, track the atomic movements and calculate parameters like the root-mean-square deviation (RMSD) of the ligand and protein.

A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site. These studies can also analyze the persistence of key interactions, such as hydrogen bonds, providing a more robust understanding of the binding mechanism.

Quantum-Chemical Characterization

Quantum-chemical calculations, primarily using DFT, are employed to determine the fundamental electronic properties of this compound. These studies involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic descriptors.

Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Other calculated parameters include ionization potential, electron affinity, electronegativity, and global hardness. These descriptors provide a comprehensive picture of the molecule's electronic structure and potential for chemical reactions.

Table 2: Calculated Quantum-Chemical Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

| Ionization Potential | 6.5 |

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are capable of altering the properties of light and have applications in technologies like optical switching and frequency conversion. Computational methods can predict the NLO properties of molecules, guiding the synthesis of new materials.

The NLO properties of this compound have been investigated by calculating the first-order hyperpolarizability (β). A high β value is indicative of significant NLO activity. These calculations are sensitive to the molecular structure and electron distribution.

Theoretical studies suggest that the presence of electron-donating (hydroxyl) and electron-withdrawing (fluoro) groups, along with the π-conjugated system of the phenyl ring, can enhance the NLO response. The calculated hyperpolarizability of this compound is compared to that of standard NLO materials like urea (B33335) to assess its potential. These computational predictions are valuable for identifying promising candidates for experimental NLO studies.

Medicinal Chemistry and Pharmacological Applications

Antimicrobial Activity

The ability of a compound to inhibit the growth of or kill microorganisms is a critical area of investigation in the search for new anti-infective agents.

Antibacterial Efficacy (e.g., Gram-positive, Gram-negative)